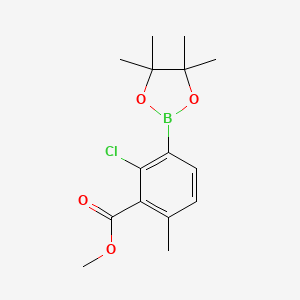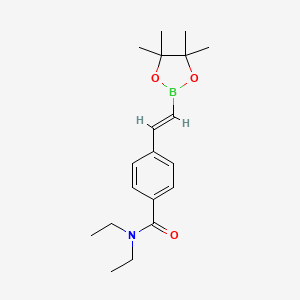
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide is a synthetic organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes this compound a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the vinylbenzamide precursor.
Borylation Reaction: The vinylbenzamide is then subjected to a borylation reaction using a boronic ester reagent such as bis(pinacolato)diboron.
Catalysts and Conditions: The reaction is often catalyzed by palladium or nickel complexes under mild conditions, typically in the presence of a base such as potassium carbonate.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to remove the boronic ester group, yielding the corresponding hydrocarbon.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of a base such as sodium hydroxide or potassium phosphate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
Chemistry
This compound is widely used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology
In biological research, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors.
Medicine
The compound’s derivatives are investigated for their potential therapeutic applications, including anticancer and antiviral activities.
Industry
In the industrial sector, boronic acid derivatives are used in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of (E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, making it a valuable tool in molecular recognition and catalysis.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Pinacolborane: Another boronic ester used in organic synthesis.
4-Bromophenylboronic Acid: A halogenated boronic acid derivative with unique reactivity.
Uniqueness
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide stands out due to its specific structure, which combines the properties of a boronic ester with a vinylbenzamide moiety. This unique combination enhances its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C19H28BNO3 |
|---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C19H28BNO3/c1-7-21(8-2)17(22)16-11-9-15(10-12-16)13-14-20-23-18(3,4)19(5,6)24-20/h9-14H,7-8H2,1-6H3/b14-13+ |
InChI Key |
GSIBFBPPBSIUDE-BUHFOSPRSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(=O)N(CC)CC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)
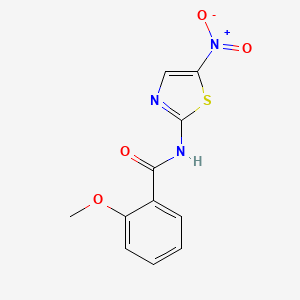

![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
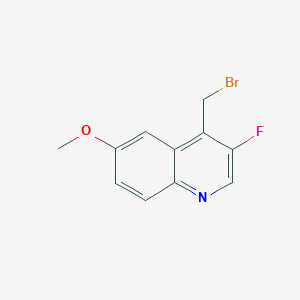
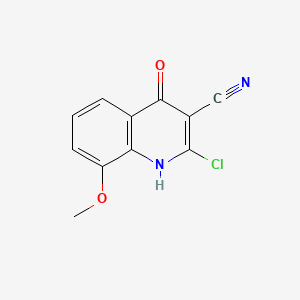
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
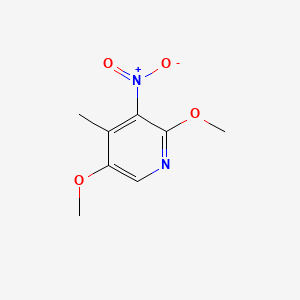
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
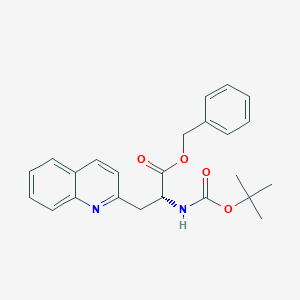
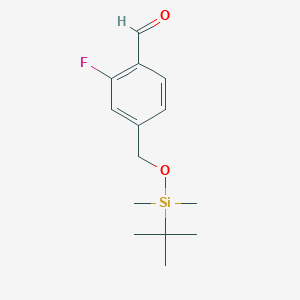
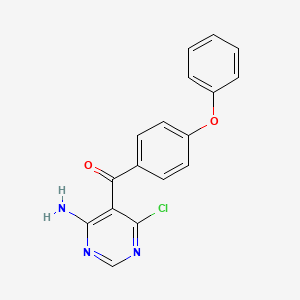
![1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923785.png)
